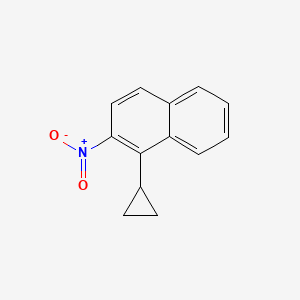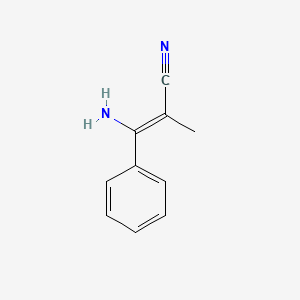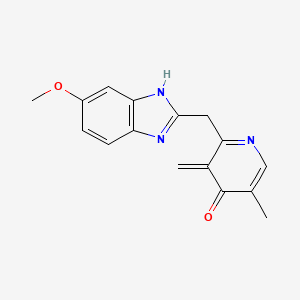
1-Cyclopropyl-2-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Cyclopropyl-2-nitronaphthalene and related nitronaphthalene compounds involves various chemical reactions. For instance, nitronaphthalene derivatives react as Michael acceptors in the Corey-Chaykovsky reaction with alkyl phenyl selenones and alkyl diphenyl sulfonium salts, demonstrating a method for transition metal-free dearomatization (Antoniak & Barbasiewicz, 2019). Moreover, the synthesis of 1-nitronaphthalene, a related compound, can be achieved using nitric acid under mild conditions, showcasing an effective method for producing nitronaphthalene derivatives (Gong-an, Jiang-huan, & Xiaopeng, 2009).
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-nitronaphthalene is influenced by the presence of the cyclopropyl and nitro groups attached to the naphthalene core. The structure and reactivity of related nitronaphthalene compounds have been extensively studied, revealing insights into their chemical behavior. For example, studies on 1-nitronaphthalene have shown its planar and non-planar geometries in gas phases, indicating the influence of the nitro group on the molecular structure (Alparone & Librando, 2012).
Chemical Reactions and Properties
1-Cyclopropyl-2-nitronaphthalene undergoes various chemical reactions due to its functional groups. For instance, nitronaphthalene smoothly reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride, demonstrating the compound's reactivity and potential for forming diverse organic structures (Zhu, Genaev, Salnikov, & Koltunov, 2018). Such reactions provide insights into the chemical properties and applications of nitronaphthalene derivatives.
Physical Properties Analysis
The physical properties of 1-Cyclopropyl-2-nitronaphthalene, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on the physical properties of 1-Cyclopropyl-2-nitronaphthalene are limited, research on related compounds can offer valuable information. For example, the gas-phase atmospheric chemistry of nitronaphthalenes has been explored, indicating their photolytic behavior and reactions with various radicals, which indirectly provides insights into their physical properties (Atkinson, Aschmann, Arey, Zielinska, & Schuetzle, 1989).
Chemical Properties Analysis
The chemical properties of 1-Cyclopropyl-2-nitronaphthalene, such as reactivity with different chemicals and stability under various conditions, are key to understanding its applications and behavior in chemical syntheses. The reactivity of nitronaphthalene with dienes, leading to the formation of N-naphthylpyrroles, highlights the compound's versatility in organic synthesis (Paredes, Kneeteman, González-Sierra, & Mancini, 2003).
科学的研究の応用
Battery Material
1-Nitronaphthalene has been investigated as a battery depolarizer in magnesium reserve batteries. Its use in conjunction with a high-energy magnesium anode, where acetylene black is added to improve conductivity, shows promise in enhancing battery performance. This application capitalizes on the efficient reduction behavior of 1-nitronaphthalene (Thirunakaran et al., 1996).
Chemical Synthesis and Reaction Studies
- The Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes with alkyl phenyl selenones and alkyl diphenyl sulfonium salts is an example of transition metal-free dearomatization. This process is significant in the synthesis of benzonorcaradienes and related systems (Antoniak & Barbasiewicz, 2019).
- Reactions of Organic Anions with α-Chloroalkyl Sulfones and Nitronaphthalene Derivatives result in vicarious nucleophilic substitution. This reaction is crucial for understanding the orientation patterns and pathways in organic synthesis (Mąkosza, Danikiewicz, & Wojciechowski, 1987).
Photochemical and Environmental Studies
- Gas-phase photolysis of nitronaphthalenes is a major degradation pathway in the atmosphere. Understanding the photolysis rate constants of compounds like 1-nitronaphthalene is essential for modeling environmental impact and atmospheric chemistry (Atkinson et al., 1989).
- The photochemical transformation of nitronaphthalenes, including their partitioning and decay in the atmosphere, has been studied in outdoor smog chambers. These studies are crucial for environmental assessments and regulatory policies (Feilberg et al., 1999).
Excited-State Dynamics
The study of excited-state dynamics in nitronaphthalene derivatives like 1-nitronaphthalene offers insights into intersystem crossing to the triplet manifold in femtoseconds. These findings are crucial for understanding photochemical processes in these compounds (Vogt, Reichardt, & Crespo-Hernández, 2013).
Bioactivation and Toxicology Studies
Bioactivation studies of 1-nitronaphthalene focus on its metabolism and the formation of toxic metabolites. These studies are vital for understanding the compound's impact on health, particularly its effects on the pulmonary system (Baldwin, Shultz, & Buckpitt, 2005).
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-Cyclopropyl-2-nitronaphthalene are enzymes involved in biochemical pathways. The compound has been shown to interact with these enzymes, leading to changes in their activity
Mode of Action
1-Cyclopropyl-2-nitronaphthalene interacts with its targets through a mechanism that involves the opening of the cyclopropane ring. This reaction is thought to be enzymatically catalyzed, leading to the formation of a covalent bond with the target enzyme . This interaction alters the activity of the enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
The affected biochemical pathways involve the degradation of 1-nitronaphthalene. The initial step in this process is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, an early intermediate in the naphthalene degradation pathway . The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation .
Pharmacokinetics
For instance, its cyclopropyl group could potentially influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-2-nitronaphthalene’s action are largely dependent on its interaction with its enzyme targets. The compound’s ability to form a covalent bond with these enzymes can lead to changes in their activity, which in turn can affect various cellular processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-2-nitronaphthalene. For instance, the compound’s reactivity and stability can be affected by factors such as pH and temperature . Additionally, the presence of other substances in the environment, such as other chemicals or biological entities, can also influence the compound’s action
特性
IUPAC Name |
1-cyclopropyl-2-nitronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEKWFZNQBNRBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A](/img/no-structure.png)







![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)